![molecular formula C16H10FN3O3S B2642906 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313528-85-7](/img/structure/B2642906.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of new polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, X-ray analysis of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide reveals temperature-dependent polymorphism associated with crystallographic symmetry conversion .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the title compound shows temperature-dependent polymorphism resulting from a rearrangement of the molecules in the crystal due to temperature variations .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, N-(4-Fluorophenyl)benzamide has a molecular weight of 181.2068 .
Scientific Research Applications
Anticonvulsant Activity
Researchers have demonstrated the potential anticonvulsant properties of derivatives of 1,3,4-thiadiazole. Specifically, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide showed promising anticonvulsive activity in comparison to a classic drug, indicating the substance's potential for further preclinical studies. This study also developed methods for the identification, impurity determination, and quantitative analysis of the substance, which are crucial for its standardization and potential application in medical practice (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Antimicrobial Activity
A study focused on the synthesis of eperezolid-like molecules evaluated their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. This research underscores the significance of developing new antimicrobial agents amid increasing antibiotic resistance and highlights the potential of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide derivatives in this field (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Lipid Bilayer Interaction Studies
Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled lipids have been utilized to study the effects of membrane dipole potential on the redox reaction on lipid bilayer surfaces. This research provides insights into the molecular interactions at the cellular level, which is fundamental for understanding cellular processes and developing targeted therapies (Alakoskela & Kinnunen, 2001).
Fluorescence Probes for Cysteine Detection
The development of near-infrared (NIR) ratiometric fluorescent probes for selective detection of cysteine over glutathione and homocysteine in mitochondria to indicate oxidative stress demonstrates the compound's application in bioimaging and oxidative stress biomarker identification. This research contributes to our understanding of cellular oxidative stress mechanisms and potential clinical applications (Yin, Yu, Zhang, & Chen, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJFDSVGCKJMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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